REACTION_CXSMILES
|
Br[C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1.[Cl:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][C:22]=1B(O)O>O1CCOCC1.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:16][C:17]1[CH:18]=[N:19][CH:20]=[CH:21][C:22]=1[C:2]1[C:3]([NH:9][CH:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[N:4][C:5]([NH2:8])=[N:6][CH:7]=1 |^1:34,53|
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Name
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|
Quantity
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2.03 g
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Type
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reactant
|
Smiles
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BrC=1C(=NC(=NC1)N)NC1CCOCC1
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Name
|
|
Quantity
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3.51 g
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Type
|
reactant
|
Smiles
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ClC=1C=NC=CC1B(O)O
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Name
|
|
Quantity
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44 mL
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Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
0.522 g
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Type
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catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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130 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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was purged with N2 for 20 minutes and to this mixture
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Duration
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20 min
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Type
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ADDITION
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Details
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was added aq. Na2CO3 (1 M, 22 mL) by syringe
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Type
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CUSTOM
|
Details
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The reaction was further purged with N2 for another 20 minutes
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Duration
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20 min
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Type
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ADDITION
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Details
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DCM was added to the reaction
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Type
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WASH
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Details
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the mixture was washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried with sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Name
|
|
Type
|
product
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Smiles
|
ClC=1C=NC=CC1C=1C(=NC(=NC1)N)NC1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.07 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |